Cas no 837-45-6 (9-Phenanthroic Acid)

9-Phenanthroic Acid structure
9-Phenanthroic Acid structure
Nome do Produto:9-Phenanthroic Acid
N.o CAS:837-45-6
MF:C15H10O2
MW:222.238704204559
MDL:MFCD00019111
CID:728016
PubChem ID:94765

9-Phenanthroic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • 9-Phenanthrenecarboxylicacid
    • 9-PHENANTHROIC ACID
    • phenanthrene-9-carboxylic acid
    • 9-phenanthralic acid
    • Phenanthren-9-carbonsaeure
    • 9-Phenanthrenecarboxylic acid
    • Phenanthren-9-carbonsaure
    • NSC1922
    • LMFJKKGDLAICPF-UHFFFAOYSA-N
    • SBB051434
    • STK368381
    • TRA0038509
    • ST50558316
    • 837P456
    • NSC 1922
    • AKOS004904831
    • AS-59729
    • SCHEMBL522958
    • NSC-1922
    • DTXSID10232532
    • DTXCID40155023
    • CS-0155998
    • 837-45-6
    • J-523924
    • DB-318515
    • D70381
    • MFCD00019111
    • 9-Phenanthroic Acid
    • MDL: MFCD00019111
    • Inchi: 1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17)
    • Chave InChI: LMFJKKGDLAICPF-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC=CC=2)C2C(=CC=CC=2)C=1)O

Propriedades Computadas

  • Massa Exacta: 222.06808g/mol
  • Carga de Superfície: 0
  • XLogP3: 4.3
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 1
  • Massa monoisotópica: 222.06808g/mol
  • Massa monoisotópica: 222.06808g/mol
  • Superfície polar topológica: 37.3Ų
  • Contagem de Átomos Pesados: 17
  • Complexidade: 299
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Densidade: 1.305
  • Ponto de Fusão: 249-251 ºC
  • Ponto de ebulição: 323.41°C (rough estimate)
  • Índice de Refracção: 1.6600 (estimate)
  • PSA: 37.30000
  • LogP: 3.69120

9-Phenanthroic Acid Informações de segurança

9-Phenanthroic Acid Dados aduaneiros

  • CÓDIGO SH:2916399090
  • Dados aduaneiros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

9-Phenanthroic Acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P932880-1g
Phenanthrene-9-carboxylic acid
837-45-6 97%
1g
¥3,537.90 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AT161-200mg
9-Phenanthroic Acid
837-45-6 97%
200mg
¥1432.0 2022-09-28
Chemenu
CM470104-100mg
9-Phenanthrenecarboxylic acid
837-45-6 95%+
100mg
$133 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AT161-50mg
9-Phenanthroic Acid
837-45-6 97%
50mg
¥573.0 2022-09-28
Chemenu
CM470104-250mg
9-Phenanthrenecarboxylic acid
837-45-6 95%+
250mg
$233 2022-09-28
Enamine
EN300-253905-1.0g
phenanthrene-9-carboxylic acid
837-45-6
1.0g
$723.0 2023-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AT161-100mg
9-Phenanthroic Acid
837-45-6 97%
100mg
953CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AT161-200mg
9-Phenanthroic Acid
837-45-6 97%
200mg
¥1432.0 2023-03-06
Aaron
AR003OAN-1g
9-Phenanthrenecarboxylic acid
837-45-6 97%
1g
$56.00 2025-02-10
Aaron
AR003OAN-100mg
9-Phenanthrenecarboxylic acid
837-45-6 97%
100mg
$16.00 2025-02-10

9-Phenanthroic Acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium amide
Referência
Reactions of halogenated α-phenylcinnamic acids with potassium amide in liquid ammonia. Part I. Reactions of cis- and trans-2-chloro-α-phenylcinnamic acids
Kessar, S. V.; et al, Indian Journal of Chemistry, 1981, (1), 1-3

Método de produção 2

Condições de reacção
1.1 Reagents: Tetraethylammonium iodide Solvents: Dimethylformamide ;  10 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2
Zhao, Zhiwei; et al, Angewandte Chemie, 2023, 62(3),

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium hydroxide Catalysts: [1′-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene][(1,2,3-η)-… Solvents: Water ,  Poly(oxy-1,2-ethanediyl), α-[[(2S)-1-(1-oxododecyl)-2-pyrrolidinyl]carbonyl]-ω-m… ;  14 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 min, pH 1 - 2, rt
Referência
Trichloromethyl Carbanion in Aqueous Micelles: Mechanistic Insights and Access to Carboxylic Acids from (Hetero)aryl Halides
Ansari, Tharique N.; et al, ACS Catalysis, 2022, 12(24), 15686-15695

Método de produção 4

Condições de reacção
1.1 Reagents: Copper
Referência
Nitrosation of aromatic amines with diphenylnitrosamine
Sieper, Helmut, Chemische Berichte, 1967, 100(5), 1646-54

Método de produção 5

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  Water ;  8 h, rt
Referência
Synthesis of Aryl Carboxylic Acids through Ambient Electro-oxidation of Arylacetylenes
Yuan, Hongyan; et al, Synthesis, 2024, 56(1), 179-186

Método de produção 6

Condições de reacção
1.1 Reagents: Iodine ,  Oxygen Solvents: Benzene
Referência
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Acetic acid
Referência
A formal insertion of dichlorocarbene into a CAr-S bond
Mueller, Paul; et al, Tetrahedron Letters, 1988, 29(46), 5877-80

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene…) Solvents: Acetonitrile ,  Water ;  58 s, 5 bar, 100 °C
Referência
Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine Catalyst
Osako, Takao; et al, Synlett, 2019, 30(8), 961-966

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, reflux
Referência
Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenanthrene and naphtho[2,1-b]thiophene derivatives
Perin, Natasa; et al, European Journal of Medicinal Chemistry, 2020, 185,

Método de produção 10

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -30 °C; 1 h, -30 °C
1.2 90 min
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11, 0 °C
Referência
Enhancement of cancer-cell-selective cytotoxicity by a dicopper complex with a phenanthrene amide-tether ligand conjugate via mitochondrial apoptosis
Hata, Machi; et al, Dalton Transactions, 2022, 51(12), 4720-4727

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Diethylene glycol
Referência
Synthetic studies toward biologically active quinones and alkaloids
Joo, Beomjun, 2004, , 65(12),

Método de produção 12

Condições de reacção
1.1 Reagents: Isoamyl nitrite Solvents: Ethanol ,  Acetone
Referência
Internuclear cyclization. I. Modifications and extensions of the Pschorr reaction
Hey, D. H.; et al, Journal of the Chemical Society, 1949, 3164, 3164-71

Método de produção 13

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Sodium dichromate Solvents: Water
Referência
Direct suprafacial 1,3-hydrogen migration of 1,1-dimethyl-2-(9-phenanthryl)cyclopropane
Wu, Guosheng; et al, Huaxue Xuebao, 1987, 45(9), 875-80

Método de produção 14

Condições de reacção
1.1 Reagents: 1,1′,1′′-(Chlorosilylidyne)tris[benzene] Catalysts: Aluminum bromide Solvents: Fluorobenzene ;  3 h, 3 MPa, rt
Referência
Direct Carboxylation of Arenes and Halobenzenes with CO2 by the Combined Use of AlBr3 and R3SiCl
Nemoto, Koji; et al, Journal of Organic Chemistry, 2010, 75(22), 7855-7862

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Benzene
Referência
Internuclear cyclization. I. Modifications and extensions of the Pschorr reaction
Hey, D. H.; et al, Journal of the Chemical Society, 1949, 3164, 3164-71

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Silver nitrate Solvents: Ethanol ,  Water ;  18 h, reflux
Referência
Singlet-Singlet, Triplet-Triplet, and "Optically-Controlled" Energy Transfer in Polychromophores. Preliminary Models for a Molecular Scale Shift Register
McGimpsey, W. G.; et al, Journal of Physical Chemistry A, 1998, 102(45), 8679-8689

Método de produção 17

Condições de reacção
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium amide
Referência
Reactions of halogenated α-phenylcinnamic acids with potassium amide in liquid ammonia. Part I. Reactions of cis- and trans-2-chloro-α-phenylcinnamic acids
Kessar, S. V.; et al, Indian Journal of Chemistry, 1981, (1), 1-3

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium amide
Referência
Synthesis of phenanthrene by intramolecular benzyne cyclization
Kessar, Satinder V.; et al, Chemical Communications (London), 1969, (6),

Método de produção 20

Condições de reacção
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Amyl nitrite ,  Sodium iodide
Referência
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Método de produção 21

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt; 4 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Sequential Cross-Coupling/Annulation of ortho-Vinyl Bromobenzenes with Aromatic Bromides for the Synthesis of Polycyclic Aromatic Compounds
Wei, Dong ; et al, Angewandte Chemie, 2019, 58(46), 16543-16547

9-Phenanthroic Acid Raw materials

9-Phenanthroic Acid Preparation Products

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